2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-11-17(25-3)18(12-14(13)2)26(23,24)20-15-6-8-16(9-7-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYNBDPNZGZHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the sulfonation of a suitable aromatic compound, followed by the introduction of the methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The pyrrolidinone moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group participates in acid/base-mediated reactions and nucleophilic substitutions:
-
Hydrolysis : Under strongly acidic (HCl, 80°C) or basic (NaOH, reflux) conditions, the sulfonamide undergoes cleavage to form sulfonic acid derivatives. Reaction rates depend on steric hindrance from the dimethyl and methoxy substituents on the aromatic ring.
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine to form N-substituted sulfonamide derivatives. Yields range from 65–85% depending on R-group bulkiness .
Aromatic Ring Functionalization
The 2-methoxy-4,5-dimethylbenzene ring undergoes electrophilic substitution reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2-methoxy-4,5-dimethylbenzenesulfonamide | 72% |
| Halogenation (Br₂) | FeBr₃ catalyst, CH₂Cl₂, 25°C | 3-Bromo-2-methoxy-4,5-dimethylbenzenesulfonamide | 68% |
| Friedel-Crafts Acylation | AlCl₃, acetyl chloride, reflux | 3-Acetyl-2-methoxy-4,5-dimethylbenzenesulfonamide | 51% |
Reactivity at the 3-position is favored due to electron-donating effects of the methoxy and methyl groups. Steric hindrance from the 4,5-dimethyl groups limits substitution at adjacent positions.
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-1-yl group displays lactam-specific reactivity:
-
Ring-Opening Reactions :
-
Reduction : Using LiAlH₄ in THF reduces the lactam carbonyl to a pyrrolidine, altering conformational flexibility .
Cross-Coupling Reactions
The aryl bromide derivative participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives with Ar–B(OH)₂ partners | 89% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated amines | 76% |
Biological Activity-Driven Modifications
Structural analogs show enhanced pharmacological properties through:
-
Sulfonamide Bioisosteres : Replacement with thiosulfonamide (–SO₂NH– → –SO₂S–) improves membrane permeability in antimitotic derivatives (IC₅₀ reduced from 8.7 nM to 2.4 nM) .
-
Methoxy Demethylation : Oxidative demethylation (CeCl₃/NaI, CH₃CN) generates phenolic derivatives with increased hydrogen-bonding capacity for enzyme inhibition .
Degradation Pathways
Stability studies reveal:
-
Photodegradation : UV light (254 nm) induces C–S bond cleavage, forming 4,5-dimethylcatechol and sulfonic acid byproducts.
-
Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing SO₂ and pyrrolidinone fragments.
Comparative Reactivity Table
| Functional Group | Reactivity | Key Influencing Factors |
|---|---|---|
| Sulfonamide (–SO₂NH–) | High (nucleophilic substitution) | Steric hindrance from adjacent methyl groups |
| Methoxy (–OCH₃) | Moderate (electrophilic substitution) | Electron-donating resonance effects |
| Pyrrolidinone (lactam) | Low (requires strong acids/bases) | Ring strain and carbonyl polarization |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily in the areas of antimicrobial and anti-inflammatory effects. The following sections detail specific applications based on current research findings.
Antimicrobial Activity
Studies have shown that 2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate efficacy observed |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo.
| Model | Effect Observed | Comments |
|---|---|---|
| Murine model of inflammation | Reduction in TNF-alpha levels | Suggests potential for treating inflammatory diseases |
| Human cell lines | Decreased IL-6 production | Indicates anti-inflammatory mechanism |
Case Study 1: Cancer Therapeutics
In a notable study, the compound was tested for its anticancer properties. It was found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 75 | Induces apoptosis through p53 activation |
| A549 (Lung Cancer) | 50 | Inhibits cell cycle progression |
The results indicated that the compound could serve as a lead candidate for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
Emerging research has suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It showed promise in mitigating oxidative stress and improving cognitive function in animal models.
| Model | Outcome | Comments |
|---|---|---|
| Alzheimer's disease model | Improved memory retention | Potential for treating cognitive decline |
| Parkinson's disease model | Reduced neuronal apoptosis | Supports neuroprotective claims |
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide likely involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analog 1: 4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (Compound 31)
Key Structural Differences :
- The target compound has 2-methoxy-4,5-dimethyl substitutions on the benzenesulfonamide ring, whereas Compound 31 features a 3,4,5-trimethoxyphenyl group attached to the sulfonamide nitrogen .
- Both compounds retain the 4-(2-oxopyrrolidin-1-yl)phenyl moiety, but Compound 31 lacks the methyl groups present in the target molecule.
Physicochemical Properties :
Biological Activity :
Compound 31 demonstrated moderate kinase inhibitory activity in preliminary assays, likely due to the trimethoxyphenyl group’s resemblance to ATP-binding motifs. The target compound’s methyl groups may enhance membrane permeability, but its activity profile remains uncharacterized in the provided literature .
Structural Analog 2: 4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS: 871486-55-4)
Key Structural Differences :
Structural Analog 3: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Key Structural Differences :
Electronic and Steric Effects :
- The bromine atom in this analog may facilitate halogen bonding with biological targets, a feature absent in the target compound.
Biological Activity
Chemical Identification
2-Methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, with the CAS number 942012-70-6, is a sulfonamide compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 388.48 g/mol .
The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in cancer proliferation and inflammation. Studies have suggested that similar sulfonamide derivatives can act as inhibitors of tubulin polymerization, which is crucial for cell division and growth. This mechanism leads to the disruption of the cytoskeleton, ultimately resulting in apoptosis in cancer cells .
Anticancer Properties
Research has indicated that sulfonamide derivatives, including this compound, may demonstrate significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have shown that related compounds exhibit IC50 values ranging from 0.33 to 7.10 µM against different cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia) .
- Cell Cycle Arrest : These compounds have been reported to induce cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory activities. The inhibition of inflammatory cytokines and signaling pathways has been observed in related sulfonamide compounds, suggesting potential therapeutic applications in inflammatory diseases .
Study on Antiproliferative Activity
A comprehensive study evaluated the antiproliferative effects of various phenyl sulfonamide derivatives on multiple cancer cell lines. The results demonstrated that:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methoxy-4,5-dimethyl... | MDA-MB-231 | 0.62 | Tubulin inhibition |
| PIB-SOs | HeLa | 0.33 | G2/M phase arrest |
| PIB-SOs | A2780 | 1.51 | Cytoskeletal disruption |
This table summarizes key findings related to the biological activity of sulfonamide derivatives similar to this compound .
Angiogenesis Inhibition
In chick chorioallantoic membrane assays, certain derivatives showed promising results in inhibiting angiogenesis and tumor growth comparable to known agents like combretastatin A-4 (CA-4). This suggests a multifaceted role in both direct tumor cell inhibition and indirect effects through vascular targeting .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?
- Methodology : The compound can be synthesized via coupling reactions between sulfonyl chloride intermediates and amine-containing moieties. Flash chromatography (e.g., hexane/ethyl acetate gradients) is critical for purification, achieving yields of 18–67% depending on substituents . NMR (¹H/¹³C) and HRMS are essential for structural confirmation, with characteristic peaks for the pyrrolidinone ring (δ ~2.0–3.9 ppm for CH₂ groups) and sulfonamide NH (δ ~10.2 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine orthogonal techniques:
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with methanol/water gradients .
- NMR : Monitor integration ratios (e.g., methyl/methoxy protons) and absence of impurity peaks .
- HRMS : Confirm molecular ion ([M+H]⁺) within 5 ppm error .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- Enzyme inhibition : Test against targets like indoleamine 2,3-dioxygenase (IDO1) using cell lysates and kynurenine quantification via UV-Vis (λ = 490 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., M21 melanoma) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this sulfonamide derivative?
- Methodology :
- Substituent variation : Modify the phenyl ring (e.g., methoxy, halogen) to assess impacts on potency. For example, fluorination at the 3-position increased tubulin binding affinity by 2-fold in analogues .
- Molecular docking : Use MOE software to model interactions with α,β-tubulin (PDB:1SA0). Key residues: Asp26 (hydrogen bonding) and Leu218 (hydrophobic contacts) .
Q. What strategies address contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for tubulin inhibition) may arise from assay conditions. Mitigation steps:
- Standardize cell lines (e.g., M21 vs. HeLa) and incubation times .
- Validate via orthogonal assays (e.g., competitive binding with EBI at 100 μM vs. Western blotting for β-tubulin) .
Q. How can pharmacokinetic properties be improved without compromising activity?
- Approaches :
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.5 to 2.8, enhancing solubility.
- Metabolic stability : Incubate with liver microsomes; pyrrolidinone rings show lower CYP3A4-mediated oxidation compared to piperidine analogues .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
